molecular formula C11H13ClN2O2 B11767591 Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

Cat. No.: B11767591
M. Wt: 240.68 g/mol
InChI Key: WPPYBLPHTBIEBX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate (CAS 1884203-23-9) is a high-value chemical intermediate in medicinal chemistry and pharmaceutical research. This tetrahydro naphthyridine scaffold is a key building block in the synthesis of potent and selective negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGlu2) . The mGlu2 receptor is a promising therapeutic target for a range of central nervous system disorders, including schizophrenia, depression, Parkinson's disease, and Alzheimer's disease . Researchers utilize this compound as a core precursor in the development of positron emission tomography (PET) ligands, such as [11C]MG2-1904, which are critical for non-invasive imaging and quantification of mGlu2 in the brain, enabling target engagement studies and advancing drug discovery efforts . The compound's structure allows for further functionalization, making it a versatile scaffold for constructing focused libraries of bioactive molecules . It is supplied for research and development purposes only. This product is not intended for diagnostic or therapeutic uses in humans or animals. All orders must be placed by and shipped to technically qualified organizations.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C11H13ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h5,13H,2-4,6H2,1H3

InChI Key

WPPYBLPHTBIEBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(CCNC2)C(=C1)Cl

Origin of Product

United States

Preparation Methods

Conventional Synthesis from 3-Aminoisonicotinic Acid

The most widely documented synthesis begins with 3-aminoisonicotinic acid as the primary precursor. This route involves a multi-step sequence combining condensation, cyclization, and functionalization reactions.

In a representative procedure, 3-aminoisonicotinic acid is reacted with ethyl pyruvate in the presence of phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the isonicotinic acid derivative attacks the carbonyl carbon of ethyl pyruvate, forming an intermediate imine. Subsequent cyclization, facilitated by POCl₃’s dehydrating properties, yields the tetrahydro-1,7-naphthyridine core. Chlorination at the 4-position is achieved in situ through the action of POCl₃, which also acts as a chlorinating agent.

Purification typically involves column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane), followed by recrystallization to isolate the target compound in yields ranging from 60% to 75%.

Alternative Pathway via Naphthyridine Intermediate

A modified approach reported in recent literature employs a pre-formed 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold. The ethyl ester and chlorine substituent are introduced sequentially:

  • Esterification : The naphthyridine core is treated with ethyl chloroformate in anhydrous dichloromethane, yielding the ethyl ester derivative.

  • Chlorination : Electrophilic aromatic substitution using N-chlorosuccinimide (NCS) in acetonitrile at 60°C introduces the 4-chloro substituent.

This method offers improved regioselectivity, with reported yields of 82–85% after high-performance liquid chromatography (HPLC) purification.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency:

ParameterConventional MethodAlternative Method
CatalystPOCl₃NCS
SolventTolueneAcetonitrile
Temperature (°C)110–12060
Reaction Time (h)12–186–8
Yield (%)60–7582–85

The alternative method’s higher yield is attributed to milder conditions and reduced side reactions, such as over-chlorination or ester hydrolysis.

Purification Techniques

  • Chromatography : Silica gel chromatography remains the standard for isolating the target compound, with purity >95% confirmed by thin-layer chromatography (TLC).

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) are effective for large-scale purification, achieving >98% purity as verified by nuclear magnetic resonance (NMR).

Analytical Validation and Characterization

Spectroscopic Data

Key spectral features confirm the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.35 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.70–3.65 (m, 2H, NCH₂), 2.90–2.80 (m, 2H, CH₂N), 1.40 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • LC-MS : [M+H]⁺ peak at m/z 241.1, consistent with the molecular formula C₁₁H₁₃ClN₂O₂.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) demonstrates a single peak with >99% purity, critical for pharmacological applications.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • Over-chlorinated derivatives : Minimized by controlling NCS stoichiometry.

  • Ester hydrolysis products : Avoided by using anhydrous solvents and inert atmospheres.

Scalability Limitations

The conventional method’s high-temperature reflux poses challenges for industrial-scale synthesis. Recent advances employ microwave-assisted synthesis, reducing reaction times to 2–3 hours with comparable yields .

Chemical Reactions Analysis

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues from the Pyridine Family

Key structural analogs include derivatives with variations in substituent type, position, and electronic effects. Below is a comparative analysis based on available data (Table 1):

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Key Properties Applications/Notes
5-Nitro-2-(2H-1,2,3-triazol-2-yl)-3-CF₃-pyridine NO₂ (5), Triazol-2-yl (2), CF₃ (3) High reactivity, moderate stability Discontinued (CymitQuimica, 2025)
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine Cl (5), Triazol-2-yl (6), NH₂ (3) Enhanced H-bonding, lower lipophilicity Potential pharmaceutical intermediate
4-Iodo-5-CF₃-pyridin-2-amine I (4), CF₃ (5), NH₂ (2) Steric bulk from iodine, moderate reactivity Specialty chemical synthesis
4-Methoxy-5-CF₃-pyridin-2-amine OCH₃ (4), CF₃ (5), NH₂ (2) Electron-donating OCH₃, improved solubility Agrochemical research
Key Observations:
  • Electronic Effects: The nitro group in the parent compound enhances electrophilicity compared to chloro or amino substituents. This may increase reactivity in nucleophilic aromatic substitution but reduce stability under harsh conditions .
  • Steric Considerations : The triazol-2-yl group at position 2 in the parent compound creates less steric hindrance than analogs with substituents at position 6 (e.g., 5-chloro-6-triazolyl derivative). This may facilitate binding in biological targets or catalytic processes.
  • Lipophilicity : The CF₃ group in all analogs improves membrane permeability, but the nitro group in the parent compound may counterbalance this with polar interactions.

Non-Pyridine Analogs

The discontinued compound 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid (CymitQuimica, 2025) shares a CF₃ group but features an oxane (tetrahydropyran) core instead of pyridine. This structural difference reduces aromaticity and alters solubility, making it more suitable for surfactant or polymer applications rather than medicinal chemistry .

Stability and Reactivity

In contrast, amino-substituted analogs (e.g., 6-amino-2-CF₃-pyridin-3-ol) exhibit higher stability and are explored as kinase inhibitors or antifungals .

Biological Activity

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with a chlorine substituent at the 4-position and an ethyl ester functional group. Its molecular formula is C11H13ClN2O2C_{11}H_{13}ClN_2O_2 with a molecular weight of approximately 240.69 g/mol. The unique structural features contribute to its diverse biological activities.

Neuropharmacological Effects

Research indicates that this compound may act as a ligand for metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and implicated in various neurological disorders. The ability to cross the blood-brain barrier enhances its potential therapeutic applications in treating conditions such as anxiety, depression, and schizophrenia.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound that may enhance its biological activity:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride766545-20-41.00Different naphthyridine isomer
Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate210539-05-20.84Lacks tetrahydro group
Ethyl 4-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate--Contains fluorine substituent; potentially different biological activity

This table illustrates how the specific tetrahydro structure and chlorine substitution may influence the biological profile of this compound compared to related compounds.

Preliminary studies suggest that this compound interacts with various biological targets through multiple mechanisms:

  • Receptor Binding : As a potential mGluR ligand, it may modulate glutamate signaling pathways.
  • Cell Cycle Modulation : Similar naphthyridine derivatives have been shown to affect cell cycle progression in cancer cells.
  • Apoptosis Induction : Inducing apoptosis through modulation of apoptotic pathways could be a significant mechanism for its anticancer effects.

Q & A

Basic Research: What are the established synthetic routes for Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via cyclization and functionalization of pyridine precursors. A common approach involves debenzylation of intermediates (e.g., 7-benzyl derivatives) using catalytic hydrogenation (Pd/C, H₂, HCl/MeOH), achieving ~78% yield under optimized conditions (3 atm H₂, 20°C, 6 hours) . Alternative methods include condensation of chlorinated pyridine substrates with aliphatic synthons, such as acetylacetone derivatives, in acidic or thermal conditions (e.g., Dowtherm A reflux) . Yield optimization requires precise control of catalysts (e.g., Pd/C loading), solvent polarity, and inert atmospheres to minimize side reactions like over-reduction.

Basic Research: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves the tetrahydro-naphthyridine core, with characteristic shifts for the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and chlorine substituent (deshielding adjacent protons) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond angles and hydrogen-bonding networks critical for stability . ORTEP-III visualizes thermal ellipsoids to assess molecular rigidity .
  • Mass Spectrometry: HRMS (ESI/QTOF) confirms molecular weight (e.g., [M+H]⁺ = 243.07 for C₁₁H₁₅ClN₂O₂) and fragmentation patterns .

Advanced Research: How can reaction conditions be optimized to mitigate competing pathways during chlorination?

Methodological Answer:
Chlorination at the 4-position competes with overhalogenation or ring-opening. Strategies include:

  • Temperature Modulation: Lower temperatures (0–5°C) favor selective electrophilic substitution via kinetic control .
  • Catalyst Screening: Lewis acids (e.g., FeCl₃) enhance regioselectivity by coordinating to the naphthyridine nitrogen, directing chlorine to the para position .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing byproduct formation. Post-reaction quenching with Na₂S₂O₃ removes excess Cl₂ .

Advanced Research: What structure-activity relationships (SAR) govern its biological activity, and how do substituents influence pharmacological profiles?

Methodological Answer:

  • Chlorine Position: The 4-Cl group enhances lipophilicity and target binding (e.g., enzyme active sites), as seen in antimicrobial analogs .
  • Ethyl Ester: Improves membrane permeability but requires hydrolysis in vivo to the active carboxylic acid .
  • Tetrahydro Ring: Saturation increases conformational flexibility, enabling interactions with dynamic protein pockets (e.g., kinase inhibitors) .
    SAR studies utilize comparative assays with derivatives (e.g., 6-hydroxy or 2-methyl analogs) to quantify potency shifts .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:
Contradictions arise from variations in:

  • Assay Conditions: pH, serum proteins, or reducing agents (e.g., DTT) alter compound stability. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Enantiomeric Purity: Chiral centers (if present) may lead to divergent activities. Use chiral HPLC or SFC to isolate enantiomers and retest .
  • Metabolic Activation: Prodrugs (e.g., ethyl esters) require esterase-mediated activation; confirm enzyme expression levels in test models .

Advanced Research: What computational modeling approaches predict its interaction with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using the chlorine moiety as a halogen bond donor .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with His/Asp residues .
  • QSAR Models: Train on datasets of naphthyridine derivatives to correlate Cl/C=O group electronegativity with IC₅₀ values .

Scalability: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Intermediate Purification: Column chromatography is impractical at scale. Switch to recrystallization (e.g., EtOH/H₂O) or continuous extraction .
  • Catalyst Recovery: Immobilize Pd/C on mesoporous silica for reuse, reducing heavy-metal waste .
  • Exothermicity Control: Use flow reactors for hydrogenation steps to manage heat and pressure safely .

Advanced Synthetic Chemistry: Can biocatalytic methods replace traditional synthesis for enantioselective derivatives?

Methodological Answer:

  • Enzyme Screening: Lipases (e.g., CAL-B) catalyze ester hydrolysis with high enantioselectivity (ee >90%) .
  • Dynamic Kinetic Resolution (DKR): Combine metal catalysts (e.g., Ru) with enzymes to racemize and resolve intermediates in one pot .
  • Fermentation: Engineer E. coli to express naphthyridine synthases, though yields remain low (~5%) compared to chemical routes .

Stability and Storage: How does hydrolytic degradation impact long-term storage?

Methodological Answer:

  • Degradation Pathways: Ethyl ester hydrolysis in humid environments forms the carboxylic acid, altering solubility/bioactivity. Accelerated stability studies (40°C/75% RH) quantify degradation rates .
  • Stabilization: Store under inert gas (Ar) with molecular sieves. Lyophilize hydrochloride salts for hygroscopicity reduction .

Pharmacological Research: What in vitro/in vivo models validate its mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ against purified targets (e.g., Staphylococcus FabI) using spectrophotometric NADH depletion .
  • Murine Infection Models: Dose-response studies (10–100 mg/kg) assess efficacy in systemic infections, with PK/PD modeling to optimize AUC/MIC ratios .
  • Toxicity Screening: Zebrafish embryos (FET assay) evaluate developmental toxicity at submicromolar concentrations .

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